molecular formula C29H32N2O6 B7827213 (2S)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2S)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B7827213
M. Wt: 504.6 g/mol
InChI Key: HFYGXARWFBONMU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is primarily used in proteomics research and is a derivative of butyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound’s unique structure makes it valuable in various scientific applications, particularly in the synthesis of peptides.

Preparation Methods

The synthesis of Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid undergoes various chemical reactions, including:

Scientific Research Applications

Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and target .

Comparison with Similar Compounds

Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid can be compared with other similar compounds, such as:

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Ornithine: Similar in structure but with different side chains.

    Fmoc-Arginine: Contains a guanidino group, making it distinct in its interactions. The uniqueness of Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid lies in its specific modifications, which provide unique properties and applications in research and industry.

Properties

IUPAC Name

(2S)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,30H,12-16H2,1-3H3,(H,31,36)(H,34,35)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYGXARWFBONMU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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